molecular formula C24H17ClN4O3 B2833174 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207016-51-0

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2833174
CAS RN: 1207016-51-0
M. Wt: 444.88
InChI Key: QSTJWTQJWCSDSH-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
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Scientific Research Applications

Selective Receptor Antagonism

3-Hydroxy-quinazoline-2,4-dione derivatives, which share a structural similarity to the specified compound, have been reported to exhibit selective antagonism for Gly/NMDA and AMPA receptors. These compounds, including those with chlorinated benzofused moieties, show promise as selective Gly/NMDA antagonists, while derivatives with a 6-(1,2,4-triazol-4-yl) group target AMPA receptors (Colotta et al., 2004).

Antitumor Activities

Novel bioactive 1,2,4-oxadiazole analogs, which are structurally related, have been synthesized and tested for antitumor activity against a range of cell lines. These compounds have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer research (Maftei et al., 2013).

AMPA and Kainate Receptor Selective Antagonists

Studies have also explored 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as potential AMPA and kainate receptor antagonists. These studies have shown that modifications of the quinazoline scaffold can result in compounds with high affinity and selectivity towards these receptors, which could be relevant for neurological research (Colotta et al., 2006).

Molecular Docking and Inhibitory Activities

There has been research on compounds with structural features similar to the specified compound, particularly in terms of molecular docking and inhibitory activities against specific proteins like SHP2. These compounds have demonstrated potential in inhibiting SHP2 protein, which could have implications in the study of various diseases (Wu et al., 2022).

Antibacterial and Antifungal Activities

Related compounds, including quinazoline-4(3H)-ones with oxadiazole moieties, have been synthesized and tested for their antibacterial and antifungal properties. These studies have highlighted the potential of such compounds in developing new antimicrobial agents (Gupta et al., 2008).

Antimalarial Applications

Hybrid molecules featuring quinazolin-2,4-dione scaffolds have been synthesized and assessed for antimalarial activity. In silico molecular docking studies have been conducted to evaluate their potential as inhibitors against malaria, showcasing another important area of application for these compounds (Abdelmonsef et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and o-tolyl-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "o-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Synthesis of 2-aminobenzonitrile: 2-aminobenzoic acid is treated with phosphorus oxychloride to form 2-aminobenzonitrile.", "Synthesis of 2-aminobenzamide: 2-aminobenzonitrile is treated with sodium hydroxide to form 2-aminobenzamide.", "Synthesis of 2-phenylquinazoline: 2-aminobenzamide is treated with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form 2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-2-phenylquinazoline: 2-phenylquinazoline is treated with 4-chlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride to form 3-(4-chlorobenzyl)-2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline: 3-(4-chlorobenzyl)-2-phenylquinazoline is treated with sodium nitrite and sulfuric acid to form the corresponding diazonium salt, which is then treated with o-tolyl hydrazine in the presence of sodium acetate to form 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline is reduced with sodium dithionite in the presence of sodium bicarbonate to form 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207016-51-0

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.88

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31)

InChI Key

QSTJWTQJWCSDSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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